molecular formula C20H26N2O3S B11289786 N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

Cat. No.: B11289786
M. Wt: 374.5 g/mol
InChI Key: VCZCYUYTRFPZHA-UHFFFAOYSA-N
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Description

This compound is a substituted pyrrole acetamide derivative featuring a cyclopentyl group at the 1-position, dimethyl groups at the 4- and 5-positions, and a 4-methylphenylsulfonyl (tosyl) substituent at the 3-position of the pyrrole ring. The acetamide moiety is attached to the 2-position.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide

InChI

InChI=1S/C20H26N2O3S/c1-13-9-11-18(12-10-13)26(24,25)19-14(2)15(3)22(17-7-5-6-8-17)20(19)21-16(4)23/h9-12,17H,5-8H2,1-4H3,(H,21,23)

InChI Key

VCZCYUYTRFPZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the cyclopentyl and dimethyl groups, and finally the attachment of the sulfonyl group. Common reagents used in these reactions include cyclopentanone, methyl iodide, and sulfonyl chloride. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The unique structure of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide makes it a candidate for drug development. It has been investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases.

Potential Mechanisms Include:

  • Protein Inhibition : The sulfonamide group may inhibit enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes.
  • Nucleic Acid Interaction : The furan moiety may bind to DNA or RNA, influencing gene expression or replication.

Materials Science

Due to its stability and functional groups, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with tailored functionalities.

Research indicates that this compound exhibits diverse biological activities. Preliminary studies suggest interactions with molecular targets that could lead to therapeutic applications:

Activity AreaDescription
Anti-inflammatoryPotential inhibition of inflammatory pathways
AnticancerMay interact with proteins involved in cancer progression
NeurotransmissionPossible modulation of neurotransmitter systems

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Inhibition Studies : Investigations into its ability to inhibit COX enzymes have shown promise for anti-inflammatory applications.
  • Molecular Docking : In silico studies have suggested that the compound may serve as a lead for further optimization in drug development targeting specific pathways.
  • Biological Assays : Experimental assays have demonstrated its effects on cell lines relevant to cancer research.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural features and functional group variations among related compounds:

Compound Name Core Structure Key Substituents Biological/Chemical Relevance Reference
Target Compound Pyrrole 1-Cyclopentyl, 3-(4-methylphenylsulfonyl), 4,5-dimethyl, 2-acetamide Hypothesized enzyme inhibition (sulfonyl group) or antimicrobial activity -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 1-(4-Chlorophenyl), 3-cyano, 5-acetamide Intermediate in Fipronil (insecticide) synthesis
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazole 3-Oxo, 4-acetamide, 3,4-dichlorophenyl Structural mimic of benzylpenicillin; antimicrobial ligand
N-(3,5-dimethylphenyl)-2-[3-(4-chlorophenyl)-4-oxo-thieno-pyrimidin-2-ylthio]acetamide Thieno-pyrimidine Thieno-pyrimidine core, 3-(4-chlorophenyl), 4-oxo, 2-thioacetamide Potential kinase inhibitor (sulfanyl group for covalent binding)
Carfentrazone-ethyl Triazolinone Ethyl ester, trifluoromethyl, chlorophenyl Herbicide (protoporphyrinogen oxidase inhibitor)
Key Observations:
  • Core Heterocycles: The target pyrrole-based compound differs from pyrazole (), dihydro-pyrazole (), and thieno-pyrimidine () analogs. Pyrroles generally exhibit aromatic stabilization and moderate dipole moments, influencing binding affinity in biological systems.
  • Sulfonyl vs. Sulfanyl/Sulfonamide Groups : The 4-methylphenylsulfonyl group in the target compound may enhance metabolic stability compared to sulfanyl () or simple acetamide () derivatives.

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The sulfonyl group in the target compound may form strong hydrogen bonds (e.g., S=O⋯H-N), as seen in , where amide groups create R₂²(10) dimer motifs .
  • Melting Points : Sulfonyl-containing analogs (e.g., ) often exhibit higher melting points (>250°C) due to strong intermolecular interactions, compared to simpler acetamides (e.g., , m.p. 473–475 K).

Biological Activity

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide (CAS Number: 1010928-76-3) is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H28_{28}N2_{2}O3_{3}S, with a molecular weight of 388.5 g/mol. The compound features a pyrrole ring, a cyclopentyl group, and a methylphenylsulfonyl moiety, which contribute to its unique pharmacological properties.

PropertyValue
Molecular Formula C21_{21}H28_{28}N2_{2}O3_{3}S
Molecular Weight 388.5 g/mol
CAS Number 1010928-76-3

This compound is believed to exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes or proteins, inhibiting their function.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • Interaction with Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular proliferation.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Anticancer Potential

In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study on structurally related compounds demonstrated that certain pyrrole derivatives can inhibit tumor growth by targeting specific oncogenic pathways .

Neuroprotective Effects

Emerging evidence suggests that the compound may also have neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification TypeEffect on Activity
Sulfonamide Group Essential for enzyme inhibition
Cyclopentyl Group Enhances lipophilicity and receptor binding
Pyrrole Ring Contributes to overall stability and bioactivity

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